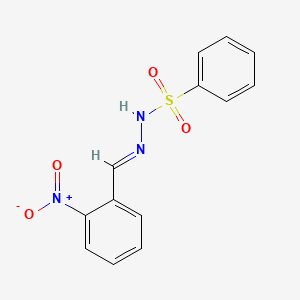

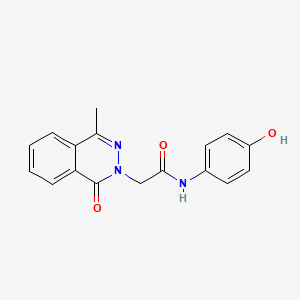

![molecular formula C21H24N2O5S B5557207 2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)

2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydroisoquinolines (TIQs) involves various chemical reactions, including the formation of fluorescent sulfonamides from derivatization, which is useful for the sensitive analysis of TIQs in biological samples. For instance, derivatives of TIQ were synthesized using fluorescent labeling reagents for high-performance liquid chromatography analysis, indicating a method for analyzing such compounds in complex matrices (Inoue, Matsubara, & Tsuruta, 2008).

Molecular Structure Analysis

Structural analysis of related compounds, including molecular confirmation through spectroscopic data (IR, 1H-NMR, 13C-NMR, and mass spectral data), provides insight into the molecular structure and confirmation of synthesized compounds. For example, the structure of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide was confirmed on the basis of various spectroscopic analyses (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Chemical Reactions and Properties

The chemical reactions involving tetrahydroisoquinolines often include visible light-promoted reactions, radical cyclizations, and sulfonylations leading to heterocyclic derivatives. For instance, a study demonstrated the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible light-promoted tandem radical cyclization and sulfonylation reaction (Liu, Cong, Liu, & Sun, 2016).

Scientific Research Applications

Chemical Synthesis and Compound Development

One study demonstrates the cyclization of certain compounds to produce 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical reactivity and potential for development into more complex molecules for various applications (Ukrainets et al., 2014). This highlights the compound's utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds.

Mechanistic Studies in Chemical Reactions

Another research focus involves the synthesis and stereochemistry of complex derivatives, such as 3,7-diazatricyclo[4.2.2.2^2,5]dodeca-9,11-dienes, derived from tetrahydroisoquinoline compounds. These studies provide insights into cyclodimerization reactions and the stereochemical outcomes of these processes, which are crucial for understanding the molecular behavior of these compounds and their potential applications in material science and molecular engineering (Sugiura et al., 1998).

Analytical Method Development

Research also extends into the development of sensitive analytical methods for the quantification of tetrahydroisoquinolines in biological samples, utilizing fluorescent labeling reagents. Such methodologies are essential for the precise and accurate measurement of compounds in complex matrices, which has implications for pharmacological research, toxicology, and environmental monitoring (Inoue, Matsubara, & Tsuruta, 2008).

Modulation of Antibiotic Activity

In the realm of microbiology, studies explore the modulating activity of compounds like 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of bacteria. This research is critical for the development of new strategies to combat antibiotic resistance, showcasing the compound's potential as a pharmaceutical tool to enhance the efficacy of existing antibiotics (Oliveira et al., 2015).

properties

IUPAC Name |

[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-27-20-7-6-18(14-19(20)21(24)22-10-12-28-13-11-22)29(25,26)23-9-8-16-4-2-3-5-17(16)15-23/h2-7,14H,8-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGASGHLIZVVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)